Prolonged Intrapulmonary Retention: Epithelial Lining Fluid Half-Life of Active Metabolite Exceeds Plasma Half-Life by ~30-Fold
In healthy volunteers receiving a single 40 mg inhaled dose of laninamivir octanoate hydrate, the active metabolite laninamivir exhibited an elimination half-life of approximately 6 days (~144 hours) in epithelial lining fluid (ELF), markedly exceeding its plasma elimination half-life of approximately 3 days (~58-72 hours, dose-dependent) [1]. In contrast, the plasma elimination half-life of zanamivir after inhalation is approximately 2.5-5.1 hours, and oseltamivir carboxylate (active metabolite) exhibits a plasma half-life of 6-10 hours, with no comparable sustained intrapulmonary retention reported [2].
| Evidence Dimension | Elimination half-life of active moiety at the primary site of action |
|---|---|
| Target Compound Data | Laninamivir ELF half-life: ~6 days (~144 hours); Plasma half-life (40 mg dose): 58.3 ± 20.7 hours |
| Comparator Or Baseline | Zanamivir plasma half-life: ~2.5-5.1 hours; Oseltamivir carboxylate plasma half-life: 6-10 hours |
| Quantified Difference | Laninamivir ELF half-life ~24-58× longer than zanamivir plasma half-life; ~14-24× longer than oseltamivir carboxylate plasma half-life |
| Conditions | Healthy adult volunteers; single inhaled dose; bronchoalveolar lavage sampling at 4-240 hours post-dose |
Why This Matters
The sustained ELF half-life of ~6 days enables a single-inhalation treatment regimen, contrasting with the 5-day, twice-daily dosing required for oseltamivir and zanamivir, which directly impacts dosing convenience and patient compliance.
- [1] Ishizuka H, Toyama K, Yoshiba S, Okabe H, Furuie H. Intrapulmonary distribution and pharmacokinetics of laninamivir, a neuraminidase inhibitor, after a single inhaled administration of its prodrug, laninamivir octanoate, in healthy volunteers. Antimicrob Agents Chemother. 2012;56(5):2512-2518. View Source
- [2] Ishizuka H, Yoshiba S, Okabe H, Yoshihara K. Clinical pharmacokinetics of laninamivir, a novel long-acting neuraminidase inhibitor, after single and multiple inhaled doses of its prodrug, CS-8958, in healthy male volunteers. J Clin Pharmacol. 2010;50(11):1319-1329. View Source
